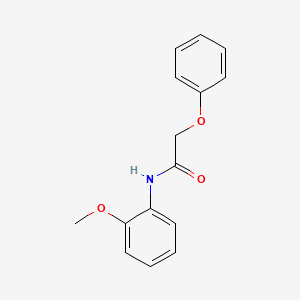

![molecular formula C23H23N3O5S B5536088 N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

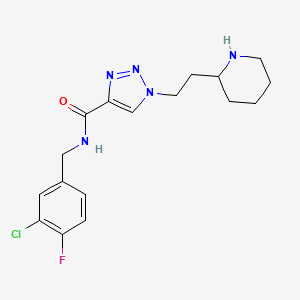

The synthesis of compounds similar to N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide involves complex reactions, including hydrazinyl carbonyl reactions and the formation of metal complexes. For example, hydrazine derivatives have been synthesized and characterized, revealing their potential as bidentate ligands in chelate complexes (Khan et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly analyzed, showcasing the presence of intramolecular hydrogen bonds and confirming the bidentate ligand behavior through spectroscopic methods such as FT-IR, FT-Raman, and X-ray diffraction techniques (Khan et al., 2018).

Chemical Reactions and Properties

Compounds with similar structural motifs engage in electrophilic alkylation followed by nucleophilic allylation or propargylation, demonstrating their reactivity and potential for further chemical modifications (Sato et al., 1987).

Physical Properties Analysis

The physical properties, such as thermal stability and molar conductivity, have been studied, providing insights into the compound's behavior in different conditions. For instance, the thermal gravimetric analysis (TGA) and molar conductivity measurements offer information on the stability and electrolytic nature of metal complexes derived from similar hydrazine-based ligands (Khan et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and the ability to form complexes with different metals, are crucial for understanding the compound's applications and potential as a ligand in coordination chemistry. The formation of complexes with Co(II), Fe(III), Cu(II), and Zn(II) highlights the versatility and reactivity of similar compounds (Khan et al., 2018).

Wissenschaftliche Forschungsanwendungen

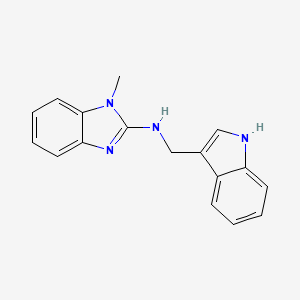

Synthesis and Bioactivity Studies

Research on related compounds involves the synthesis of new derivatives with potential for cytotoxicity, tumor specificity, and enzyme inhibition activities. For example, studies on sulfonamides derivatives have highlighted their ability to inhibit human carbonic anhydrase isoforms, suggesting potential applications in anti-tumor activity studies (Gul et al., 2016).

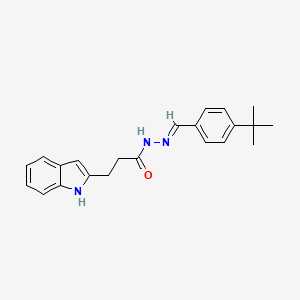

Photophysical Properties and Applications

The synthesis of fluorescent compounds related to the chemical structure has been explored, with findings indicating potential applications in excited state intramolecular proton transfer fluorescence. These compounds exhibit significant fluorescence quantum yields, which could be leveraged in applications requiring wavelength shifters in detecting media for ionizing radiation (Kauffman & Bajwa, 1993).

Antioxidant and Enzyme Inhibition

Studies on dopamine-derived sulfonamides, a related chemical class, have shown promising antioxidant activities and the ability to inhibit acetylcholinesterase (AChE), which could have implications for the development of treatments for oxidative stress-related diseases and conditions requiring modulation of AChE activity (Göçer et al., 2013).

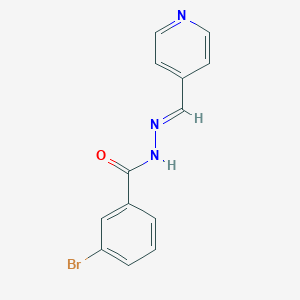

Antibacterial Activity

Research into sulfonamide derivatives and their metal complexes has demonstrated antibacterial activities against both gram-positive and gram-negative bacteria, indicating potential applications in the development of new antibacterial agents (Özdemir et al., 2009).

Nonlinear Optical Properties

Hydrazones and related compounds have been synthesized and their nonlinear optical properties investigated, revealing potential applications in optical device technologies such as optical limiters and switches. These studies provide insights into the materials' suitability for optical device applications due to their effective third-order nonlinear optical properties (Naseema et al., 2010).

Eigenschaften

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S/c1-30-20-12-8-18(9-13-20)16-24-25-23(27)17-26(32(2,28)29)19-10-14-22(15-11-19)31-21-6-4-3-5-7-21/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDUETDXUFGCPG-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)